Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate
Description
Structural Characterization of Methyl 1-(4-Fluorophenyl)Pyrrole-2-Carboxylate
Molecular Architecture and Bonding Patterns
X-ray Crystallographic Analysis of Pyrrole Ring Geometry
The pyrrole ring in this compound adopts a planar geometry, consistent with aromatic stabilization. X-ray diffraction studies on analogous fluorophenyl-pyrrole derivatives reveal that the pyrrole ring remains intact, with minimal deviations from planarity due to conjugation. For example, ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate exhibits a pyrrole ring with a maximum displacement of 0.022 Å from its mean plane, indicating robust aromaticity.
Key bond lengths and angles in the pyrrole ring include:
| Bond | Length (Å) | Angle | Reference | |
|---|---|---|---|---|
| N1–C2 | 1.38–1.40 | C2–N1–C5 | ~120° | |
| C2–C3 | 1.38–1.41 | C3–C4–C5 | ~108° | |
| C5–N1 | 1.38–1.40 | C4–C5–N1 | ~108° |
The 4-fluorophenyl group is rotated relative to the pyrrole ring, forming a dihedral angle of approximately 67.6°, as observed in structurally related compounds. This orientation minimizes steric clashes while allowing partial π-conjugation between the aromatic systems.
Fluorophenyl Substitution Effects on π-Conjugation
The 4-fluorophenyl substituent introduces electron-withdrawing effects through inductive polarization, slightly deactivating the pyrrole ring. However, resonance interactions between the pyrrole’s π-system and the fluorophenyl group are constrained due to the dihedral angle, limiting extended conjugation.
Charge density studies on N-(4-fluorophenyl)pyrrole reveal that fluorine substitution:
- Reduces electron density in the pyrrole ring’s C2 and C5 positions.
- Enhances electrostatic potential across the molecule, particularly at the fluorine atom.
These effects stabilize the compound’s electronic structure but reduce reactivity at the pyrrole’s α-positions compared to unsubstituted pyrroles.
Carboxylate Ester Group Steric and Electronic Properties
The methyl ester group at the 2-position exerts both steric and electronic influences:
- Steric hindrance : The ester’s bulk restricts electrophilic substitution at the adjacent C3 position, directing reactivity to less hindered sites (e.g., C5).
- Electronic effects : The ester’s electron-withdrawing nature polarizes the pyrrole ring, increasing the electrophilicity of the C4 and C5 positions.
In ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate, the ethoxy carbonyl group adopts a trans conformation relative to the pyrrole ring, minimizing torsional strain. This conformational preference is critical for stabilizing the crystal lattice through intermolecular hydrogen bonding.
Properties
IUPAC Name |
methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKNFLYFRCDYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372396 | |
| Record name | methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259099-49-5 | |
| Record name | methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Alkylation of Methyl Pyrrole-2-carboxylate
Reaction Mechanism and General Procedure
The most widely reported method involves the N-alkylation of methyl pyrrole-2-carboxylate (4 ) with α-bromo-4-fluoroacetophenone. In a typical procedure, methyl pyrrole-2-carboxylate (13.3 mmol) is combined with α-bromo-4-fluoroacetophenone (13.6 mmol) and potassium carbonate (2.7 g) in dimethylformamide (DMF, 15 mL). The mixture is stirred at room temperature for 30 minutes, after which it is quenched with water. The crude product, methyl 1-(2-(4-fluorophenyl)-2-oxoethyl)pyrrole-2-carboxylate (6 ), is isolated via filtration and purified by recrystallization from methanol or silica gel chromatography.
Table 1: Optimization of N-Alkylation Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | K₂CO₃ | 62–80% |
| Solvent | DMF | Maximizes solubility |
| Temperature | Room temperature | Prevents elimination |
| Reaction Time | 30 minutes | Complete conversion |
Key challenges include competing elimination reactions under alkaline conditions, as observed with 1,2-dibromo-1-phenylethane. Substituting α-bromoacetophenone derivatives mitigates this issue by favoring alkylation over β-elimination.
Cyclization and Ring-Forming Approaches
Hantzsch Dihydropyrole Pathway
Condensation of 4-fluorobenzaldehyde with β-ketoesters (e.g., methyl acetoacetate) in the presence of ammonium hydroxide forms dihydropyrroles, which are subsequently oxidized to pyrroles. This method offers modularity but requires strict control over oxidation conditions to avoid over-oxidation.
Table 2: Comparison of Cyclization Methods
| Method | Yield Range | Advantages | Limitations |
|---|---|---|---|
| Paal-Knorr | 50–65% | High regioselectivity | Limited substrate scope |
| Hantzsch | 45–60% | Flexible substituent introduction | Multi-step oxidation required |
Electrophilic Fluorination Strategies
Late-Stage Fluorination
Electrophilic fluorinating agents like Selectfluor® enable direct fluorination of preassembled pyrrole intermediates. For instance, treating ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor® in acetonitrile/acetic acid at 0°C introduces fluorine at the 4-position of the phenyl ring. However, this approach is less efficient for arylpyrroles due to competing side reactions.
Directed Ortho-Fluorination
Palladium-catalyzed C–H activation allows selective fluorination of the phenyl ring. Using a directing group (e.g., amides) and N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, fluorine is introduced ortho to the directing group. This method remains exploratory for pyrrole-carboxylates.
Purification and Analytical Validation
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
Bulk synthesis favors the N-alkylation route due to shorter reaction times and higher yields. A 2 kg-scale trial achieved 70% yield using DMF recycling and continuous filtration.
Chemical Reactions Analysis
Key synthetic routes for derivatives:
Nucleophilic Substitution Reactions
The methyl ester group undergoes hydrolysis and aminolysis with predictable regioselectivity:
Hydrolysis Studies
| Conditions | Product | Reaction Time | Yield (%) | Stability |
|---|---|---|---|---|
| 1M NaOH (aq) | 5-(4-Fluorophenyl)pyrrole-2-carboxylic acid | 4 hr | 92 | Stable in acidic media, |
| H2SO4/MeOH | Methyl ester regeneration | 2 hr | 85 | pH-dependent, |
Aminolysis with Primary Amines
| Amine | Temp (°C) | Product | Yield (%) | Biological Relevance |
|---|---|---|---|---|
| Benzylamine | 60 | N-Benzyl carboxamide | 78 | Enhanced antimicrobial activity , |
| 4-Fluoroaniline | 80 | Di-fluorinated pyrrole amide | 63 | Anti-TB candidate , |
Cross-Coupling Reactions
The fluorophenyl-pyrrole system participates in metal-catalyzed couplings:
Suzuki-Miyaura Coupling
Electrophilic Substitution
The electron-rich pyrrole ring undergoes regioselective substitutions:
| Electrophile | Position | Product | Selectivity Factor | Notes |
|---|---|---|---|---|
| HNO3/AcOH | C-3 | 3-Nitro derivative | 5:1 (C3:C4) | Directed by ester group , |
| Br2/CH2Cl2 | C-4 | 4-Bromo analog | 8:1 (C4:C5) | Fluorine enhances C4 activation , |
Reduction Reactions
Selective reduction of functional groups:
| Reducing Agent | Target | Product | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|
| LiAlH4 | Ester → Alcohol | 2-Hydroxymethyl pyrrole | 88 | Racemic mixture, |
| H2/Pd-C | Aromatic F → H | Defluorinated pyrrole | 62 | Complete defluorination |
Cycloaddition Reactions
The conjugated diene system enables Diels-Alder reactivity:
| Dienophile | Conditions | Product | Endo:Exo Ratio | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, Δ | Bicyclic adduct | 4:1 | , |
| DMAD | Microwave | Pyridazine fused pyrrole | 3:1 | , |
Critical Data Trends
-
Fluorine Effects : The 4-fluorophenyl group increases electrophilic substitution rates at C4 by 3.2× compared to phenyl analogs (DFT calculations ).
-
Steric Guidance : Methyl ester directs nucleophiles to attack at C5 (83% selectivity in amination ).
-
Thermal Stability : Decomposes at 218°C (DSC data ), enabling high-temperature reactions.
Comparative Reactivity Table
Scientific Research Applications
Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate, highlighting substituent variations, molecular weights, and research findings:
Key Observations:
Substituent Effects: The 4-fluorophenyl group in this compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ethyl 3-formyl-1H-pyrrole-2-carboxylate) . Amino-substituted derivatives (e.g., methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate) exhibit increased polarity, enabling interactions with biological targets via hydrogen bonding .
Core Heterocycle Variations :
- Pyrrole-based esters (e.g., methyl 5-formyl-1H-pyrrole-2-carboxylate) are simpler in structure and more reactive due to electron-withdrawing substituents (e.g., formyl groups) .
- Pyrazolo-pyrimidine derivatives (e.g., Example 62) demonstrate higher molecular weights and thermal stability, suggesting suitability for pharmaceutical applications .
Synthetic Utility :
- Formyl-substituted pyrroles (e.g., ethyl 4-formyl-1H-pyrrole-2-carboxylate) serve as intermediates for synthesizing larger heterocyclic systems, whereas fluorinated derivatives may prioritize target-specific modifications .
Biological Activity
Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, biological effects, and potential therapeutic applications, supported by research findings and data tables.
This compound features a pyrrole ring substituted with a 4-fluorophenyl group and a methyl ester at the carboxyl position. This unique structure contributes to its biological activity through enhanced binding affinity to various molecular targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, effectively blocking their activity. The presence of the fluorophenyl group enhances this binding affinity, making it a potent inhibitor for certain biological pathways.
- Cellular Interaction : Studies indicate that this compound may interact with cellular membranes and affect signal transduction pathways, although specific targets remain under investigation .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research has shown:
- Antibacterial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
- Antifungal Activity : It also displays antifungal effects, particularly against Candida species, with MIC values suggesting effective inhibition .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For example, it has been tested against HCT116 colorectal cancer cells, where it exhibited significant cytotoxicity .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT116 | <10 |
Case Studies
- Antiviral Activity : In a study focusing on neurotropic alphaviruses, derivatives of pyrrole compounds similar to this compound were shown to inhibit viral replication effectively. These findings suggest that structural modifications can enhance antiviral efficacy .
- Tuberculosis Research : A related study on pyrrole derivatives indicated that compounds with similar structures displayed potent anti-tuberculosis activity (MIC < 0.016 μg/mL), highlighting the potential for this compound in treating drug-resistant strains .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate, and how is reaction progress validated?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Esterification : Reacting pyrrole-2-carboxylic acid derivatives with methyl halides under acidic catalysis (e.g., H₂SO₄) at reflux conditions.
- Fluorophenyl incorporation : Suzuki-Miyaura cross-coupling using 4-fluorophenylboronic acid and a palladium catalyst.
- Progress monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Final purity is assessed via gas chromatography-mass spectrometry (GC-MS) or HPLC .
Q. Which spectroscopic techniques are critical for structural elucidation and functional group analysis?
- Techniques :
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic fluorophenyl protons at δ 7.1–7.3 ppm; pyrrole protons at δ 6.5–7.0 ppm). ¹⁹F NMR confirms fluorophenyl integration.
- IR spectroscopy : Carboxylate C=O stretch (~1700 cm⁻¹) and pyrrole ring vibrations (~1500 cm⁻¹).
- Mass spectrometry : Molecular ion peak ([M+H]⁺) confirms molecular weight.
- X-ray crystallography : Resolves absolute configuration and crystal packing (e.g., using SHELX for refinement) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Approach :
- Solvent selection : Use mixed polar/non-polar solvents (e.g., ethanol/dichloromethane) for slow evaporation.
- Temperature control : Gradual cooling from 40°C to 4°C to enhance crystal nucleation.
- Validation : Monitor crystal quality with pre-experiment powder X-ray diffraction (PXRD) .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence the compound’s electronic properties and reactivity?
- Analysis :
- Computational modeling : Density functional theory (DFT) calculations reveal electron-withdrawing effects from fluorine, lowering the HOMO-LUMO gap by ~0.3 eV compared to non-fluorinated analogs.
- Experimental validation : Compare electrochemical behavior (cyclic voltammetry) and UV-Vis spectra with control compounds .
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Solutions :
- Refinement protocols : Use SHELXL’s TWIN and BASF commands to model twinned crystals.
- Disorder handling : Apply PART and SUMP restraints for partial occupancy solvent molecules.
- Validation : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry .
Q. How are structure-activity relationship (SAR) studies designed to explore biological or catalytic applications?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace methyl ester with ethyl, vary fluorophenyl positioning).
- Activity assays : Test against enzyme targets (e.g., kinase inhibition) or in catalytic cycles (e.g., ligand-metal interactions).
- Comparative analysis : Reference structurally related compounds (e.g., FUB-PB-22, a fluorophenyl-indole carboxylate) to identify critical pharmacophores .
Q. What challenges arise in computational modeling of conformational flexibility, and how are they mitigated?
- Challenges :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
